molecular formula C21H21NO5 B6190754 (3R,5R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid CAS No. 2227840-94-8

(3R,5R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid

Cat. No. B6190754
CAS RN: 2227840-94-8
M. Wt: 367.4
InChI Key:
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Description

The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) based on its structure . Fmoc is a protective group used in peptide synthesis. The Fmoc group is often used because it can be removed under mild basic conditions, which helps to prevent damage to the peptide .


Molecular Structure Analysis

The molecular structure of Fmoc derivatives generally includes a fluorenyl ring system attached to a carbonyl group, which is then linked to an amino acid . The specific structure of your compound would depend on the exact nature of the “5-methylmorpholine-3-carboxylic acid” portion of the molecule.


Chemical Reactions Analysis

In peptide synthesis, Fmoc derivatives typically undergo a deprotection reaction where the Fmoc group is removed under basic conditions . This allows the amino acid to react with the next amino acid in the sequence.


Physical And Chemical Properties Analysis

Fmoc derivatives are typically solid at room temperature . They tend to have high molecular weights due to the large size of the fluorenyl ring system .

Mechanism of Action

As a protective group in peptide synthesis, the Fmoc group prevents unwanted reactions at the amino group of the amino acid. Once the Fmoc group is removed, the amino group is free to react with the carboxyl group of the next amino acid in the sequence .

Safety and Hazards

Like many organic compounds, Fmoc derivatives should be handled with care. They may pose a fire risk, and they could be harmful if ingested or if they come into contact with the skin .

Future Directions

The use of Fmoc derivatives in peptide synthesis is a well-established field. Future research may focus on developing new Fmoc-protected amino acids, improving the efficiency of Fmoc deprotection reactions, or exploring new applications for Fmoc chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,5R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid involves the protection of the amine group, followed by the alkylation of the protected amine with 3-methyl-1-butanol. The resulting product is then deprotected to yield the desired compound.", "Starting Materials": [ "3-methyl-1-butanol", "(3R,5R)-5-methylmorpholine-3-carboxylic acid", "9H-fluorene", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-diisopropylethylamine (DIPEA)", "Methanol", "Dichloromethane", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the amine group of (3R,5R)-5-methylmorpholine-3-carboxylic acid using fluorenylmethoxycarbonyl (Fmoc) chloride in the presence of DIPEA and DMAP in dichloromethane.", "Alkylation of the protected amine with 3-methyl-1-butanol in the presence of DCC and DMAP in dichloromethane.", "Deprotection of the Fmoc group using 20% piperidine in DMF.", "Purification of the crude product by column chromatography using ethyl acetate and methanol as eluents.", "Acidification of the purified product with acetic acid.", "Extraction of the acidified product with dichloromethane.", "Washing of the organic layer with sodium bicarbonate solution and brine.", "Drying of the organic layer over sodium sulfate.", "Concentration of the organic layer to yield the desired product as a white solid." ] }

CAS RN

2227840-94-8

Molecular Formula

C21H21NO5

Molecular Weight

367.4

Purity

95

Origin of Product

United States

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